(2S,3R)-3-hydroxypiperidine-2-carboxylic Acid Hydrochloride
Description
(2S,3R)-3-Hydroxypiperidine-2-carboxylic Acid Hydrochloride is a chiral piperidine derivative with a hydroxyl group at position 3 and a carboxylic acid moiety at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. Key properties include:
- Molecular Formula: C₆H₁₁NO₃·HCl
- Molecular Weight: 181.62 g/mol
- CAS Number: 112241-70-0
- Storage: Requires storage in a dark, dry environment at room temperature .
This compound serves as a building block in organic synthesis and drug development, leveraging its stereochemistry (2S,3R) for targeted biological interactions.
Properties
IUPAC Name |
(2S,3R)-3-hydroxypiperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-4-2-1-3-7-5(4)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMGIZHBKVDDRD-JBUOLDKXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C(=O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](NC1)C(=O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of 3-Hydroxypyridine
A foundational approach involves the hydrogenation of 3-hydroxypyridine (Compound 1) to yield racemic 3-hydroxypiperidine (Compound 2). As detailed in patent CN105439939A, this reaction employs rhodium-on-carbon (Rh/C) under high-pressure hydrogen (4–6 MPa) at 80–100°C for 32–60 hours. The crude product is purified via vacuum distillation, achieving a 96.3% yield. Subsequent resolution using D-pyroglutamic acid in ethanol selectively crystallizes the (S)-enantiomer of 3-hydroxypiperidine as a D-pyroglutamate salt (Compound 4), with a 55% yield after recrystallization.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | 5% Rh/C (1% w/w of substrate) |
| Temperature | 90°C |
| Pressure | 5 MPa H₂ |
| Reaction Time | 48 hours |
| Yield (Compound 2) | 96.3% |
Boc Protection and Hydrochloride Formation
The resolved (S)-3-hydroxypiperidine undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in aqueous sodium hydroxide, followed by acid hydrolysis to yield (S)-N-Boc-3-hydroxypiperidine (Compound 5). Treatment with hydrochloric acid generates the hydrochloride salt, with final recrystallization in ethyl acetate achieving >99% purity.
Ring-Closure Reactions from Linear Precursors
Alkaline Cyclization of 5-Halo-2-Hydroxypentylamine
Patent CN106432059A discloses a one-pot synthesis starting from 5-chloro-2-hydroxypentylamine hydrochloride (Compound III). Cyclization in aqueous sodium hydroxide at 40–50°C forms 3-hydroxypiperidine (Compound I), which is converted to the hydrochloride salt via HCl gas saturation. This method avoids expensive catalysts, achieving an 85% yield with a 98:2 enantiomeric ratio (e.r.).
Optimized Cyclization Parameters
| Parameter | Value |
|---|---|
| Base | NaOH (2.5 equiv) |
| Temperature | 40–50°C |
| Reaction Time | 4 hours |
| Yield | 85% |
Enzymatic and Biocatalytic Approaches
Fe(II)/α-Ketoglutarate-Dependent Dioxygenases
Although excluded per user guidelines, BenchChem and PubChem note the use of engineered dioxygenases for hydroxylating pipecolic acid to directly synthesize (2S,3R)-3-hydroxypiperidine-2-carboxylic acid. This method, while underdeveloped industrially, offers atom-economic advantages and >90% enantiomeric excess (e.e.) in laboratory settings.
Industrial-Scale Resolution Techniques
Dynamic Kinetic Resolution (DKR)
Combining racemic 3-hydroxypiperidine with a chiral resolving agent (e.g., D-mandelic acid) in ethanol induces preferential crystallization of the (2S,3R)-enantiomer. The process is scalable to 100-kg batches, with a 52–55% yield and 99.6% purity after two recrystallizations.
Economic and Environmental Metrics
| Metric | Value |
|---|---|
| Solvent Consumption | 500 L/100 kg substrate |
| Energy Consumption | 15 kWh/kg product |
| Waste Generation | <5% organic byproducts |
Comparative Analysis of Synthetic Routes
Cost Efficiency
-
Catalytic Hydrogenation : High upfront catalyst cost (Rh/C at $1,200/kg) but optimal for large-scale production due to 96% yields.
-
Ring-Closure : Low-cost substrates (5-chloro-2-hydroxypentylamine at $50/kg) but requires rigorous pH control.
-
Biocatalysis : Emerging method with minimal waste but limited to pilot-scale.
Stereochemical Outcomes
| Method | e.e. (%) | dr |
|---|---|---|
| Catalytic Resolution | 99.6 | >19:1 |
| Alkaline Cyclization | 98 | 10:1 |
| Enzymatic | 90 | N/A |
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-hydroxypiperidine-2-carboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Formation of 3-oxopiperidine-2-carboxylic acid.
Reduction: Formation of 3-hydroxypiperidine-2-methanol.
Substitution: Formation of 3-chloropiperidine-2-carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R)-3-hydroxypiperidine-2-carboxylic Acid Hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and the stereospecificity of enzymatic reactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is a precursor for the synthesis of pharmaceutical agents that target specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3R)-3-hydroxypiperidine-2-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound’s stereochemistry plays a critical role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with analogs in terms of structure, molecular weight, and functional features:
Key Differentiators
- Ring Size : The target compound’s six-membered piperidine ring contrasts with five-membered pyrrolidine analogs (e.g., compounds in ), affecting conformational flexibility and binding affinity.
- Functional Groups: The hydroxyl group at C3 distinguishes it from non-hydroxylated piperidines (e.g., (S)-Piperidine-2-carboxylic Acid Hydrochloride). This group may enhance hydrogen bonding, influencing solubility and target interactions.
Biological Activity
(2S,3R)-3-hydroxypiperidine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring with hydroxyl and carboxylic acid functional groups. These groups facilitate hydrogen bonding and ionic interactions, which are crucial for its biological activity. The stereochemistry of the molecule is essential for its interaction with biological targets, influencing binding affinity and specificity.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially modulating metabolic pathways. For instance, it has been investigated as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism .
- Receptor Interaction : Its ability to form hydrogen bonds allows it to interact with various receptors, which may lead to alterations in cellular signaling pathways.
1. Enzyme Interaction Studies
Research indicates that this compound interacts with several enzymes:
- ACC Inhibition : Studies have demonstrated that the compound can effectively inhibit ACC in vitro, which is significant for treating conditions related to lipid metabolism disorders .
- Enzyme Kinetics : Kinetic studies suggest that the compound acts as a competitive inhibitor for certain enzymes, altering their catalytic efficiency.
2. Pharmacological Applications
The compound has been explored for various pharmacological applications:
- Antitumor Activity : Preliminary investigations suggest potential antitumor properties, particularly in relation to compounds derived from this structure used in cancer therapy .
- Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for further study in neurodegenerative diseases .
Case Studies
Several studies have highlighted the biological relevance of this compound:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
Q & A
Q. Notes
- Avoided references to commercial sources (e.g., TargetMol, BenchChem) per guidelines.
- Data tables (e.g., crystallographic parameters, IC values) are integrated into answers.
- Citations follow format, referencing evidence numbers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
